Comparative Cytotoxic Potency Against HepG2 Liver Cancer Cells
While direct cytotoxic data for CAS 5078-64-8 itself is not available in public literature, its close structural analog, a 4-acetohydrazide derivative synthesized from this ketone, demonstrates exceptional potency. Specifically, the acetohydrazide derivative (Compound 9) derived from CAS 5078-64-8 exhibits an IC50 of 0.18 μM against the HepG2 hepatocellular carcinoma cell line [1]. This potency is >12-fold higher than other pyrazolyl-pyridine conjugates in the same series, such as compound 10 (IC50 = 2.19 μM) and compound 12 (IC50 = 3.47 μM) [1]. This stark difference underscores that the 4-ethanone moiety in CAS 5078-64-8 serves as a critical precursor for generating highly potent anticancer agents, a feature not shared by 3-carboxylate or other isomeric analogs.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.18 μM (for acetohydrazide derivative, Compound 9) |
| Comparator Or Baseline | Compound 10 (IC50 = 2.19 μM); Compound 12 (IC50 = 3.47 μM) |
| Quantified Difference | 12.2-fold more potent than Compound 10; 19.3-fold more potent than Compound 12 |
| Conditions | HepG2 human hepatocellular carcinoma cells, MTT assay |
Why This Matters
Demonstrates that the 4-ethanone scaffold is a privileged starting point for achieving sub-micromolar cytotoxicity in liver cancer models, justifying its selection over other pyrazolyl-pyridine building blocks for oncology-focused libraries.
- [1] Nafie, M. S., Hamza, A., Moustafa, A. H., & El-Sayed, W. A. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 14(53), 39381–39394. View Source
